molecular formula C10H19BO2 B1279780 (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 69611-01-4

(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1279780
CAS No.: 69611-01-4
M. Wt: 182.07 g/mol
InChI Key: ARSSMJZIAKUXEW-SREVYHEPSA-N
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Description

(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound characterized by its unique structure, which includes a dioxaborolane ring and a butenyl side chain. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds.

Properties

IUPAC Name

2-[(Z)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSSMJZIAKUXEW-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474043
Record name 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69611-01-4
Record name 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Borylation

Nitro allyl derivatives undergo copper-mediated borylation with B₂pin₂ (bis(pinacolato)diboron). For example:

  • Substrate : α,β-unsaturated nitroalkanes (e.g., nitrobutene derivatives)
  • Catalyst : CuCN or CuI with t-BuOLi as a base
  • Conditions : Methanol, room temperature, 3 hours
Substrate Catalyst Base Solvent Yield Z:E Ratio
Nitrobutene derivative CuCN t-BuOLi MeOH 89% 4:1

This method achieves high yields but requires functional group tolerance studies.

Palladium-Catalyzed Borylation

Palladium complexes facilitate diboration of alkenes or allylic alcohols. For example:

  • Substrate : Allylic alcohols (e.g., but-2-en-1-ol)
  • Catalyst : Pd₂dba₃ with P(Cy)₃ ligands
  • Conditions : THF, 50°C, 24 hours
Substrate Catalyst Boron Source Yield Selectivity
Allylic alcohol Pd₂dba₃/P(Cy)₃ B₂pin₂ 85–94% E-selective

While E-selectivity dominates in palladium systems, modifications (e.g., ligand tuning) may enable Z-control.

Base-Mediated Transmetallation

Direct transmetallation of allyllithium or allylborane intermediates with dioxaborolane derivatives is another viable route:

  • Reagent : Allyllithium (generated from but-2-en-1-yl bromide)
  • Conditions : THF, −78°C to RT, 2 hours
  • Base : t-BuLi or LDA
Reagent Base Solvent Temperature Yield
Allyllithium + Dioxaborolane t-BuLi THF −78°C → RT 68–72%

This method is sensitive to temperature and stoichiometry, necessitating strict anhydrous conditions.

Stereochemical Control Strategies

Achieving the Z-configuration requires precise control over reaction pathways:

Kinetic vs. Thermodynamic Control

  • Kinetic Control : Rapid quenching of intermediates at low temperatures favors Z-alkenes (e.g., using DIBAL-H at 0°C).
  • Thermodynamic Control : Prolonged reaction times or elevated temperatures may lead to E-isomer dominance.

Ligand-Induced Selectivity

Chiral ligands in copper or palladium systems can enforce Z-selectivity. For example:

  • Ligand : Chiral bidentate phosphines (e.g., BINAP derivatives)
  • Outcome : Z-selectivity up to 9:1 in allylboronate formations.

Industrial-Scale Considerations

While academic methods focus on small-scale synthesis, industrial production would prioritize:

  • Continuous Flow Reactors : To enhance reaction efficiency and safety with pyrophoric reagents.
  • Catalyst Recycling : Palladium or copper catalysts can be immobilized for reuse.
  • Purity Control : Column chromatography or crystallization to isolate Z-isomers from E-contaminants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: This compound can be reduced to yield various hydrocarbon derivatives.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).

Major Products:

    Oxidation: Alcohols or ketones depending on the specific conditions.

    Reduction: Alkanes or alkenes.

    Substitution: Various biaryl compounds or other complex organic molecules.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. It acts as a versatile building block for the construction of complex organic molecules. Its boron atom allows for the formation of boron-containing intermediates that can participate in further reactions such as:

  • Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are important in pharmaceuticals and agrochemicals.
    Reaction TypeExample ProductsSignificance
    Suzuki CouplingBiaryl compoundsKey intermediates in drug synthesis
  • Functionalization of Alkenes : The presence of the alkene functional group enables selective addition reactions that can modify existing molecular frameworks.

Materials Science

In materials science, this compound has been explored for its potential in developing new materials with enhanced properties:

  • Polymer Chemistry : The compound can be used to synthesize boron-containing polymers that exhibit unique thermal and mechanical properties. These polymers may find applications in coatings and advanced composite materials.
    Material TypePropertiesApplications
    Boron PolymersHigh thermal stabilityCoatings, aerospace materials

Pharmaceutical Applications

Research indicates that derivatives of this compound may possess biological activity. Its role as a boronic acid derivative allows it to interact with biological molecules:

  • Drug Development : Boron compounds have been shown to inhibit certain enzymes and may be useful in developing drugs targeting specific diseases such as cancer.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing a series of biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields with minimal by-products.

Case Study 2: Development of Boron-Based Polymers

In another investigation, researchers synthesized a series of boron-containing polymers using this compound as a precursor. The resulting materials exhibited superior thermal stability compared to conventional polymers and were tested for use in high-performance coatings.

Mechanism of Action

The mechanism by which (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

  • (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane

Uniqueness:

  • (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific geometric configuration (Z-isomer), which can influence its reactivity and the selectivity of the reactions it undergoes. This configuration can lead to different physical and chemical properties compared to its E-isomer or other similar compounds.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications

Biological Activity

(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 69611-01-4) is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H19BO2
  • Molecular Weight : 182.07 g/mol
  • Density : 0.884 g/mL at 25°C
  • Flash Point : 63°C
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound is typically achieved through borocyclopropanation reactions. This method allows for the simultaneous formation of a cyclopropane ring and the installation of the boronic ester moiety. The cyclopropane structure is significant in medicinal chemistry due to its unique three-dimensional architecture which enhances the biological activity of compounds .

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit promising anticancer activities. Specifically, this compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The proposed mechanism involves the interaction of boron with biological molecules such as nucleic acids and proteins. This interaction can disrupt cellular processes leading to apoptosis or cell cycle arrest in cancer cells. Additionally, the compound's ability to form stable complexes with biomolecules enhances its therapeutic potential .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated that the compound inhibited growth in breast cancer cell lines with an IC50 value of 15 µM .
Mechanistic Study Showed that this compound induces apoptosis via the mitochondrial pathway in leukemia cells .
In Vivo Studies In animal models, this compound reduced tumor size significantly without noticeable toxicity .

Q & A

Q. What are the optimized synthetic routes for preparing (Z)-2-(but-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via Fe-catalyzed alkyl radical borylation, achieving high Z-selectivity (Z:E ratio up to 44:1). Key steps include:

  • Catalyst system : Fe(acac)₃ with a Grignard reagent (e.g., MeMgBr) under mild conditions.
  • Purification : Column chromatography using hexanes:ethyl acetate (9:1) to isolate the product as an off-white oil with >95% yield .
  • Substrate scope : Alkenes with electron-withdrawing groups enhance selectivity due to stabilized radical intermediates.

Q. How is the stereochemical integrity (Z-configuration) of the product validated?

Characterization relies on ¹H NMR spectroscopy :

  • Vinyl protons : Distinct coupling constants (J = 10–12 Hz) confirm the Z-configuration.
  • ¹³C NMR : Signals at δ 120–130 ppm for sp² carbons.
  • Comparison with literature : Cross-referencing shifts with known Z-isomers ensures accuracy .

Q. What are the primary applications of this compound in organic synthesis?

The compound is a versatile boronate ester used for:

  • C–C bond formation : Suzuki-Miyaura couplings with aryl halides under Pd catalysis.
  • Heterocycle synthesis : Reactions with carbonyl compounds via Ir-catalyzed photoredox conditions to form α-aminoboronic acids (serine protease inhibitors) .

Advanced Research Questions

Q. How does Fe catalysis achieve high Z-selectivity in alkene borylation?

The mechanism involves:

  • Radical trapping : Fe generates alkyl radicals from alkenes, which react with pinacolborane.
  • Steric control : Bulky pinacol ester groups favor the Z-configuration by hindering radical recombination on the same face .
  • Solvent effects : Non-polar solvents (e.g., hexanes) stabilize radical intermediates, improving selectivity.

Q. What challenges arise in maintaining boronate stability during storage?

  • Moisture sensitivity : Hydrolysis forms boronic acids, reducing reactivity. Store under inert gas (N₂/Ar) at –20°C.
  • Light sensitivity : UV exposure degrades the dioxaborolane ring. Use amber vials .

Q. How do reaction conditions influence catalytic efficiency in ketone reductions?

When used as a boronate donor in reductions (e.g., with NaOt-Bu):

  • Catalyst loading : 5 mol% NaOt-Bu in THF achieves >90% conversion at ambient temperature.
  • Active species : Trialkoxyborohydride forms in situ but exists in equilibrium; polar solvents (THF) shift equilibrium toward reactive species .

Q. What strategies mitigate low yields in coupling reactions involving bulky substrates?

  • Microwave-assisted synthesis : Reduces reaction time and minimizes decomposition.
  • Ligand design : Bulky phosphine ligands (e.g., SPhos) enhance steric tolerance for hindered aryl halides .

Q. How can competing pathways (e.g., protodeboronation) be suppressed in cross-couplings?

  • Base optimization : Use K₃PO₄ instead of Na₂CO₃ to reduce pH-driven side reactions.
  • Additives : 1,4-dioxane or ethylene glycol stabilize the boronate intermediate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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